molecular formula C13H15NO2S B15054342 3-(Ethylsulfonyl)-2-(m-tolyl)-1H-pyrrole

3-(Ethylsulfonyl)-2-(m-tolyl)-1H-pyrrole

Cat. No.: B15054342
M. Wt: 249.33 g/mol
InChI Key: LAFJPOGCMLQXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Ethylsulfonyl)-2-(m-tolyl)-1H-pyrrole is a chemical compound provided for research and experimental purposes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Basic identification data includes the CAS Number 1713602-27-7 and a molecular formula of C13H15NO2S . The molecular weight of the compound is 249.33 g/mol . The structure incorporates a pyrrole ring, which is a privileged scaffold in medicinal chemistry, substituted with an ethylsulfonyl group and a meta-tolyl (m-tolyl) ring. The ethylsulfonyl moiety can act as a strong electron-withdrawing group and a hydrogen bond acceptor, which may influence the compound's electronic properties and its potential interactions in biological systems. The specific research applications, mechanism of action, and comprehensive safety information for this compound are not fully detailed in the available literature. Researchers are encouraged to consult specialized scientific literature for further investigation. Please refer to the product documentation for handling instructions and specifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

3-ethylsulfonyl-2-(3-methylphenyl)-1H-pyrrole

InChI

InChI=1S/C13H15NO2S/c1-3-17(15,16)12-7-8-14-13(12)11-6-4-5-10(2)9-11/h4-9,14H,3H2,1-2H3

InChI Key

LAFJPOGCMLQXQM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NC=C1)C2=CC=CC(=C2)C

Origin of Product

United States

Synthetic Methodologies for 3 Ethylsulfonyl 2 M Tolyl 1h Pyrrole

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-(Ethylsulfonyl)-2-(m-tolyl)-1H-pyrrole reveals several potential disconnection points, suggesting various forward synthetic strategies. The most logical disconnections involve breaking the bonds forming the pyrrole (B145914) ring and the bonds connecting the substituents to the ring.

Disconnection of C-N and C-C bonds of the pyrrole ring: This approach leads back to acyclic precursors, which are often the starting materials in classical pyrrole syntheses like the Paal-Knorr, Hantzsch, and Knorr methods. For instance, a 1,4-dicarbonyl compound is a key intermediate in the Paal-Knorr synthesis.

Disconnection of the C-S bond: This suggests a strategy where the ethylsulfonyl group is introduced onto a pre-formed 2-(m-tolyl)-1H-pyrrole core. This could be achieved through electrophilic substitution or metal-catalyzed cross-coupling reactions.

Disconnection of the C-C bond between the pyrrole and the m-tolyl group: This points towards a synthesis involving the coupling of a 3-(ethylsulfonyl)-1H-pyrrole derivative with an m-tolyl precursor, likely through a transition metal-catalyzed cross-coupling reaction like the Suzuki or Negishi reaction.

These retrosynthetic pathways provide a roadmap for the synthetic methodologies discussed in the following sections.

Classical Pyrrole Synthesis Approaches and their Adaptations for this compound

Classical methods for pyrrole synthesis have been the bedrock of heterocyclic chemistry for over a century. wikipedia.org Their adaptation for the synthesis of complex substituted pyrroles like this compound is a testament to their versatility.

The Paal-Knorr synthesis is a straightforward method for preparing pyrroles from 1,4-dicarbonyl compounds and ammonia (B1221849) or a primary amine. wikipedia.orgalfa-chemistry.com The reaction is typically catalyzed by acid and proceeds through the formation of a di-imine intermediate, which then cyclizes and dehydrates to form the pyrrole ring. uctm.edu

For the synthesis of this compound, a potential 1,4-dicarbonyl precursor would be required. The reaction would proceed as follows:

Reactants: A suitably substituted 1,4-diketone and ammonia.

Conditions: Typically acidic conditions (e.g., acetic acid) and heat. researchgate.net

Mechanism: The reaction involves the initial formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole. organic-chemistry.org

Starting Material Reagents Product Key Features
Substituted 1,4-diketoneAmmonia or primary amineSubstituted pyrroleVersatile, simple, often high-yielding

Table 1: Overview of the Paal-Knorr Pyrrole Synthesis.

Modifications to the classical Paal-Knorr synthesis have been developed to improve yields and expand its scope. These include the use of microwave irradiation and various catalysts to facilitate the reaction under milder conditions. nih.gov

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgpharmaguideline.com This multicomponent reaction provides a flexible route to a wide range of substituted pyrroles. drugfuture.com

To apply this method for the synthesis of this compound, the following components would be necessary:

An α-haloketone bearing the m-tolyl group.

A β-ketoester with an ethylsulfonyl moiety.

Ammonia or a primary amine.

The reaction mechanism involves the initial formation of an enamine from the β-ketoester and ammonia/amine, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and elimination of water lead to the formation of the pyrrole ring. wikipedia.orgquimicaorganica.org

Component 1 Component 2 Component 3 Product
β-ketoesterα-haloketoneAmmonia/AmineSubstituted pyrrole

Table 2: Components of the Hantzsch Pyrrole Synthesis.

Solid-phase adaptations of the Hantzsch synthesis have also been developed, allowing for the efficient generation of pyrrole libraries. nih.gov

The Knorr pyrrole synthesis is another classical method that involves the condensation of an α-amino-ketone with a compound containing an activated methylene (B1212753) group, such as a β-ketoester. pharmaguideline.comwikipedia.org Due to the instability of α-amino-ketones, they are often generated in situ from α-oximino-ketones. wikipedia.org

A plausible Knorr synthesis for the target compound would involve:

An α-amino-ketone derived from an m-tolyl precursor.

A β-dicarbonyl compound containing an ethylsulfonyl group.

The mechanism begins with the condensation of the amine and ketone to form an imine, which tautomerizes to an enamine. This is followed by cyclization, elimination of water, and isomerization to the final pyrrole product. wikipedia.org

Modern Synthetic Strategies for Constructing Ethylsulfonyl and m-Tolyl Substituted Pyrrole Cores

Modern synthetic chemistry has introduced a plethora of new methods for the construction of heterocyclic rings, with transition metal-catalyzed reactions being at the forefront. organic-chemistry.org These methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition metal catalysis has revolutionized the synthesis of complex molecules, and pyrroles are no exception. tohoku.ac.jpresearchgate.net

C-H Activation: Direct C-H activation has emerged as a powerful tool for the synthesis of substituted pyrroles. acs.orgthieme-connect.com Rhodium-catalyzed oxidative coupling of enamines and alkynes, for example, provides a novel route to multisubstituted pyrroles. acs.org This strategy could potentially be employed to construct the this compound core by carefully selecting the appropriate enamine and alkyne precursors. Recent advancements have also demonstrated rhodaelectro-catalyzed C-H activation for sustainable pyrrole synthesis. acs.org

Suzuki Coupling: The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. mdpi.com It can be effectively used to introduce an aryl substituent, such as the m-tolyl group, onto a pre-formed pyrrole ring. nih.govnih.gov This would involve the reaction of a halogenated or boronic acid-substituted 3-(ethylsulfonyl)-1H-pyrrole with the corresponding m-tolylboronic acid or halide in the presence of a palladium catalyst and a base. thieme-connect.com

Pyrrole Precursor Aryl Precursor Catalyst Product
Halogenated PyrroleArylboronic AcidPalladium CatalystAryl-substituted Pyrrole
Pyrroleboronic AcidAryl HalidePalladium CatalystAryl-substituted Pyrrole

Table 3: General Scheme of Suzuki Coupling for Aryl-substituted Pyrroles.

Negishi Coupling: The Negishi coupling reaction, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is another powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org This reaction could be applied to the synthesis of the target compound by coupling a zincated 3-(ethylsulfonyl)-1H-pyrrole derivative with an m-tolyl halide, or vice versa. researchgate.net The Negishi coupling is known for its high functional group tolerance and has been used in the synthesis of complex natural products. wikipedia.org

Multi-Component Reactions (MCRs) for Pyrrole Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single step. bohrium.com Several MCRs are applicable for the construction of the pyrrole scaffold.

One potential MCR approach is a variation of the Hantzsch pyrrole synthesis. In a hypothetical three-component reaction, an α-haloketone, a β-keto-sulfone, and an amine could be condensed to form the pyrrole ring. For the synthesis of the target molecule, this would involve the reaction of a suitable α-halo-ketone bearing the m-tolyl group, with ethylsulfonylacetone, and a source of ammonia.

Another powerful MCR is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC). This reaction involves the [3+2] cycloaddition of TosMIC with a Michael acceptor. nih.govmdpi.com For the synthesis of this compound, a potential precursor would be a chalcone-like molecule, specifically an α,β-unsaturated ketone bearing the m-tolyl and ethylsulfonyl groups. The reaction with TosMIC under basic conditions would lead to the formation of the pyrrole ring. nih.gov

The general scheme for a one-pot, three-component synthesis of polysubstituted pyrroles can be illustrated as follows, where R1, R2, R3, and R4 represent various substituents. In the context of this compound, R1 would be m-tolyl and R2 would be an ethylsulfonyl group.

Reactant A Reactant B Reactant C Catalyst/Conditions Product Potential Yield
1-(m-tolyl)ethan-1-oneDiethyl oxalateEthyl 2-(ethylsulfonyl)acetateBase (e.g., NaOEt), EtOH, RefluxThis compound derivativesGood to Excellent
m-tolyl-glyoxalβ-ketosulfoneAmmonium acetateAcetic acid, heatPolysubstituted pyrroleModerate to Good

Intramolecular Cyclization Reactions for Pyrrole Formation

Intramolecular cyclization represents another key strategy for the formation of the pyrrole ring in this compound. These reactions involve the formation of the heterocyclic ring from a linear precursor that already contains all the necessary atoms.

A plausible route involves the synthesis of a γ-amino ketone derivative which can then undergo an intramolecular condensation to form the pyrrole. For the target molecule, this would require the synthesis of a precursor such as 1-amino-1-(m-tolyl)-3-(ethylsulfonyl)butan-2-one. The cyclization of this intermediate, typically under acidic or basic conditions, would yield the desired pyrrole.

Radical cyclization is another advanced method that can be employed. nih.gov This would involve the generation of a radical on a suitably functionalized precursor, which then attacks an unsaturated bond to form the pyrrole ring. For instance, a precursor with a vinyl halide and a suitably placed amino group could undergo a tin-mediated radical cyclization.

Furthermore, electrophilic or nucleophilic intramolecular cyclizations of N-alkyne substituted precursors can lead to pyrrole-annulated systems. nih.gov While this is more common for fused pyrrole systems, the principles can be adapted for the synthesis of substituted monocyclic pyrroles.

Stereoselective Synthesis of Pyrrole Derivatives

While this compound itself is not chiral, the principles of stereoselective synthesis are crucial when considering the synthesis of more complex pyrrole derivatives that may have stereocenters. Stereoselective synthesis aims to control the formation of a specific stereoisomer.

In the context of pyrrole synthesis, stereoselectivity can be introduced in several ways. If the substituents on the pyrrole ring were to contain chiral centers, their stereochemistry could be controlled during the synthesis. For example, if a chiral aldehyde or ketone were used as a starting material in a multi-component reaction, the resulting pyrrole could be formed as a single diastereomer.

The use of chiral catalysts is another common strategy to achieve stereoselectivity. A chiral Lewis acid, for instance, could be used to catalyze a Diels-Alder reaction to form a precursor to the pyrrole ring, thereby controlling the stereochemistry of the substituents. While not directly applicable to the achiral target molecule, these methods are fundamental in the broader context of pyrrole synthesis. nih.gov

Optimization of Reaction Parameters and Reaction Yields for this compound

The optimization of reaction parameters is critical to maximize the yield and purity of the final product while minimizing reaction time and by-product formation. For the synthesis of this compound, several parameters would need to be systematically varied. researchgate.net

Key parameters for optimization include the choice of solvent, catalyst, temperature, and reaction time. For instance, in a hypothetical Paal-Knorr synthesis of the target compound from a 1,4-dicarbonyl precursor, the following parameters could be optimized:

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1Acetic AcidEthanol801265
2p-Toluenesulfonic AcidToluene110878
3Sc(OTf)3Dichloromethane402472
4Microwave (150W)Acetic Acid1200.585
5No CatalystWater1004840

As indicated in the hypothetical data table, moving from conventional heating to microwave irradiation could significantly reduce the reaction time and improve the yield. Similarly, the choice of an appropriate acid catalyst can have a substantial impact on the reaction efficiency. researchgate.net

Application of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in chemical synthesis aims to reduce the environmental impact of chemical processes. nih.govmdpi.com For the synthesis of this compound, several green chemistry strategies can be implemented.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a key principle of green chemistry. unife.it Water, ethanol, or supercritical CO2 could be explored as reaction media for the synthesis of the target pyrrole. semanticscholar.org Some reactions can even be performed under solvent-free conditions. orientjchem.org

Catalysis: The use of catalysts, particularly heterogeneous and recyclable catalysts, can reduce waste and improve the efficiency of a reaction. For pyrrole synthesis, solid acid catalysts like zeolites or clays (B1170129) could be used in place of corrosive mineral acids. researchgate.net

Energy Efficiency: Employing energy-efficient methods such as microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. semanticscholar.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental concept of green chemistry. Multi-component reactions are inherently more atom-economical than multi-step syntheses. rsc.org

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Preclinical Pharmacological Investigations of 3 Ethylsulfonyl 2 M Tolyl 1h Pyrrole

In Vitro Biological Activity Screening

The pyrrole (B145914) scaffold is a versatile heterocyclic motif that is a core component of numerous biologically active compounds. rsc.org Its derivatives have been the subject of extensive research, revealing a wide range of pharmacological activities. nih.govresearchgate.net

Cell-Based Assays for Modulatory Effects (e.g., antiproliferative, anti-inflammatory, antiviral, antibacterial potential)

Antiproliferative Activity:

The antiproliferative potential of various pyrrole derivatives has been evaluated against a panel of human cancer cell lines. For instance, a series of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives were synthesized and tested for their ability to inhibit cancer cell growth. mdpi.com One of the derivatives, cis-4m, demonstrated notable activity against MDA-MB-231 (breast cancer), H1299 (lung cancer), and HT-29 (colon cancer) cell lines. mdpi.com Another class of compounds, 7-substituted 5H-pyrrole[1,2-a] mdpi.comnih.govbenzoxazin-5-ones, also exhibited dose-dependent antiproliferative effects. nih.gov Specifically, 7-([1,1'-biphenyl]-4-yl)-5H-benzo[d]pyrrolo[2,1-b] mdpi.comnih.govoxazin-5-one was identified as a promising derivative, with further studies suggesting that its mechanism of action may involve the induction of apoptosis. nih.gov

Furthermore, novel pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been investigated for their in vitro antiproliferative activity against human leukemic cell lines (K562, U937, and HL60) and a breast cancer cell line (MCF7). nih.gov The preliminary biological evaluation of these compounds indicated significant antiproliferative effects, highlighting the importance of substitution at the C-4 position of the pyrroloquinoxaline scaffold for their activity. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrrole Derivatives

Compound ClassSpecific DerivativeCancer Cell LineReported Activity (IC50)
3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrilestrans-4kA549 (Lung)11.7 µM mdpi.com
3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrilescis-4mMDA-MB-231 (Breast)Relatively high activity mdpi.com
7-substituted 5H-pyrrole[1,2-a] mdpi.comnih.govbenzoxazin-5-ones7-([1,1'-biphenyl]-4-yl)-5H-benzo[d]pyrrolo[2,1-b] mdpi.comnih.govoxazin-5-oneVariousDose-dependent reduction of cell viability nih.gov
Pyrrolo[1,2-a]quinoxalinesNot specifiedK562, U937, HL60 (Leukemia), MCF7 (Breast)Antiproliferative activity observed nih.gov

Anti-inflammatory, Antiviral, and Antibacterial Potential:

While the primary focus of many studies on pyrrole derivatives has been on their anticancer and anti-inflammatory properties, the broader antimicrobial potential of this class of compounds is also recognized. mdpi.com For example, some pyrrole derivatives have been investigated for their antibacterial activity. nih.gov However, specific data on the antiviral and antibacterial potential of compounds closely related to 3-(Ethylsulfonyl)-2-(m-tolyl)-1H-pyrrole are limited in the available literature.

Enzyme Inhibition Profiling (e.g., COX-1/COX-2 inhibition, kinase inhibition)

The anti-inflammatory properties of many pyrrole-containing compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov A number of N-pyrrolylcarboxylic acids have been identified as potent COX-2 inhibitors. nih.gov

In one study, a series of pyrrole carboxylic acid derivatives were designed and synthesized as potential dual inhibitors of COX-1 and COX-2. nih.gov In vitro evaluation revealed that several of these compounds, particularly those with an acetic acid group at position 1, exhibited potent inhibitory activity against both enzymes, with some showing greater efficacy against COX-2 compared to the selective COX-2 inhibitor celecoxib. nih.govacs.org Another study focused on developing novel pyrrole derivatives and their cinnamic hybrids as dual COX-2/LOX inhibitors. mdpi.com The results indicated that some of these hybrids displayed a promising combination of in vitro LOX and COX-2 inhibitory activities. mdpi.comnih.gov

Beyond COX inhibition, certain pyrrole derivatives have been investigated as kinase inhibitors. For instance, pyrrolo[1,2-a]quinoxaline derivatives have been explored as potential inhibitors of Akt kinase, a key enzyme in cell signaling pathways that is often dysregulated in cancer. nih.gov Additionally, some pyrrolo[2,3-d]pyrimidine derivatives have shown inhibitory activity against tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which is a target in cancer therapy. nih.gov

Table 2: COX-2 Inhibitory Activity of Selected Pyrrole Derivatives

Compound ClassSpecific DerivativeEnzyme TargetReported Activity (IC50)
Pyrrole-cinnamate hybridHybrid 5COX-20.55 µM mdpi.com
Pyrrole-cinnamate hybridHybrid 6COX-27.0 µM mdpi.com
Pyrrole carboxylic acid derivativeCompound 4kCOX-2Potent inhibition nih.gov
Pyrrole carboxylic acid derivativeCompound 4hCOX-1Potent inhibition nih.gov

Receptor Binding Assays and Ligand Displacement Studies

There is a lack of specific information in the reviewed literature regarding receptor binding assays and ligand displacement studies for pyrrole derivatives that are structurally similar to this compound.

Oxidative Stress Modulation Assays

While some pyrrole derivatives have been noted for their antioxidant properties, detailed studies on the modulation of oxidative stress by compounds structurally related to this compound are not extensively covered in the available scientific literature. mdpi.com

In Vivo Preclinical Efficacy Models

The in vitro activities of pyrrole derivatives have been further investigated in various animal models to assess their preclinical efficacy.

Animal Models for Biological Response Assessment (e.g., pain models, inflammatory models, anti-proliferative xenograft models)

Inflammatory Models:

The carrageenan-induced paw edema model in rats is a standard method for evaluating the anti-inflammatory activity of new chemical entities. nih.govijpras.com Several studies have reported the efficacy of pyrrole derivatives in this model. For example, a series of substituted pyrrolo[2.3-b]pyridine derivatives were tested for their anti-inflammatory activity, with some compounds demonstrating significant effects comparable to the standard drug, diclofenac. nih.gov Another study investigated six novel pyrrolic compounds and found that while they possessed analgesic properties against chemical stimuli, they did not exhibit significant anti-inflammatory activity in the carrageenan-induced paw edema model. pensoft.netpensoft.netresearchgate.net More recently, the anti-inflammatory and immunomodulatory effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid were demonstrated in the same model. nih.gov

Pain Models:

The analgesic effects of novel pyrrolic compounds have been assessed using animal pain models, including thermal and chemical stimuli. pensoft.net In one study, six new pyrrolic compounds were shown to have analgesic action against chemical stimuli in the formalin test, although they were not effective against thermal stimuli in the paw withdrawal and tail-flick tests. pensoft.netpensoft.netresearchgate.net

Anti-proliferative Xenograft Models:

While numerous pyrrole derivatives have shown promising antiproliferative activity in vitro, there is limited information available in the reviewed literature regarding their evaluation in in vivo anti-proliferative xenograft models for compounds structurally analogous to this compound.

Characterization of Efficacy in Relevant Preclinical Disease Models

There is no available research documenting the efficacy of this compound in any preclinical disease models. Scientific studies on this specific compound's ability to treat or prevent disease in animal models have not been published in accessible literature. Therefore, no data tables or detailed research findings on its efficacy can be provided.

Pharmacokinetic Characterization in Preclinical Species (e.g., absorption, distribution, metabolism, excretion profiles)

The pharmacokinetic profile of this compound in any preclinical species has not been characterized in the available scientific literature. There are no published studies detailing its absorption, distribution, metabolism, or excretion (ADME) in animal models such as rats, mice, or dogs. Consequently, no data tables or detailed findings regarding its pharmacokinetic properties can be presented.

Comparative Studies with Reference Compounds and Other Pyrrole Derivatives

No comparative studies involving this compound and any reference compounds or other pyrrole derivatives have been published in the scientific literature. While research exists on various other pyrrole derivatives, particularly in the context of their anti-inflammatory and potential anticancer activities, none of these studies include a direct comparison with this compound. Without such studies, it is impossible to provide a comparative analysis of its potency, selectivity, or other pharmacological properties.

Mechanistic Investigations of 3 Ethylsulfonyl 2 M Tolyl 1h Pyrrole

Elucidation of Molecular Targets and Pathways

The identification of molecular targets is a critical first step in understanding the mechanism of action of a novel compound like 3-(Ethylsulfonyl)-2-(m-tolyl)-1H-pyrrole. This process involves a variety of biochemical and cell-based assays to pinpoint the specific proteins or cellular components with which the compound interacts to exert its biological effects.

Protein-Ligand Interaction Studies (e.g., SPR, ITC)

To characterize the direct physical interaction between this compound and its potential protein targets, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be employed.

Surface Plasmon Resonance (SPR): This technique would measure the binding affinity and kinetics of the interaction between the compound and a potential target protein immobilized on a sensor chip. The resulting data would provide information on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated, indicating the strength of the binding.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of the compound to a target protein in solution. This method not only determines the binding affinity (KD) but also provides thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).

Interactive Data Table: Hypothetical SPR Data for Compound Interaction (Note: The following data is illustrative and not based on actual experimental results for this compound.)

Target ProteinKon (M⁻¹s⁻¹)Koff (s⁻¹)KD (nM)
Kinase A1.5 x 10⁵3.0 x 10⁻³20
Protein X2.2 x 10⁴1.1 x 10⁻²500
Enzyme B8.0 x 10⁵4.0 x 10⁻⁴0.5

Affinity Chromatography and Target Pulldown Assays

To identify unknown protein targets from a complex biological sample, affinity-based methods are invaluable.

Affinity Chromatography: In this approach, this compound would be chemically immobilized onto a solid support matrix. A cell lysate would then be passed over this matrix. Proteins that bind to the compound would be retained, while non-binding proteins would be washed away. The bound proteins could then be eluted and identified using techniques like mass spectrometry.

Target Pulldown Assays: Similar to affinity chromatography, this method often uses a "bait" molecule, which could be a biotinylated version of the compound. The bait is incubated with a cell lysate, and the resulting protein-bait complexes are "pulled down" using streptavidin-coated beads. The captured proteins are then identified.

Proteomic and Metabolomic Profiling

Global changes in the proteome and metabolome of cells upon treatment with this compound can provide significant insights into its mechanism of action.

Proteomic Profiling: Techniques like two-dimensional gel electrophoresis (2-DE) or mass spectrometry-based approaches (e.g., SILAC, iTRAQ) would be used to compare the protein expression levels in treated versus untreated cells. This can reveal which proteins are upregulated or downregulated, suggesting pathways that are affected by the compound.

Metabolomic Profiling: By analyzing the global metabolic changes in cells using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, researchers can identify metabolic pathways that are perturbed by the compound.

Cellular Pathway Modulation and Signaling Cascade Analysis

Once potential targets are identified, the focus shifts to understanding how the interaction of this compound with these targets modulates cellular signaling pathways.

Gene Expression Analysis (e.g., RNA-Seq, qRT-PCR)

To determine the effect of the compound on gene expression, transcriptomic analyses would be performed.

RNA-Sequencing (RNA-Seq): This high-throughput sequencing method provides a comprehensive snapshot of the entire transcriptome of cells treated with the compound. It can identify all genes that are either induced or repressed, offering clues about the affected cellular processes.

Quantitative Real-Time PCR (qRT-PCR): This technique would be used to validate the findings from RNA-Seq and to quantify the expression levels of specific genes of interest with high sensitivity and specificity.

Protein Expression and Phosphorylation Studies (e.g., Western Blot, ELISA)

To confirm that the changes observed at the gene expression level translate to the protein level, and to investigate post-translational modifications, further assays are necessary.

Western Blot: This immunoassay technique would be used to detect and quantify the expression levels of specific proteins in cell lysates after treatment with the compound. It is also crucial for detecting changes in protein phosphorylation, a key event in many signaling cascades. Antibodies specific to the phosphorylated form of a protein would be used to probe its activation state.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a quantitative immunoassay that can be used to measure the concentration of a specific protein or the extent of its phosphorylation in a sample.

Interactive Data Table: Hypothetical Western Blot Densitometry Analysis (Note: The following data is illustrative and not based on actual experimental results for this compound.)

Target ProteinTreatment GroupRelative Protein Expression (Fold Change)Relative Phosphorylation (Fold Change)
Pathway Kinase 1Control1.01.0
Pathway Kinase 1Compound-Treated1.10.2
Effector Protein 2Control1.01.0
Effector Protein 2Compound-Treated2.52.3

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a critical tool for elucidating the effects of bioactive compounds on cell proliferation and survival. For derivatives of the pyrrole (B145914) family, this technique is frequently employed to assess their impact on the cell cycle and their ability to induce programmed cell death (apoptosis).

When investigating a compound like this compound, cancer cell lines, such as A549 (human lung carcinoma), would typically be treated with the compound at various concentrations. researchgate.netjmb.or.kr Subsequently, the cells are analyzed using flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies on other alkynylated pyrrole derivatives have shown that such compounds can cause cell cycle arrest in specific phases. For instance, some derivatives have been observed to induce arrest in the S phase or G2/M phase, which is a common mechanism for antiproliferative agents. researchgate.netnih.gov

In parallel, apoptosis is quantified. A common method involves staining cells with Annexin V and a viability dye like propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, a lipid that translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane integrity is compromised, indicating late apoptosis or necrosis. researchgate.net Research on various pyrrole derivatives has demonstrated their capacity to induce apoptosis. nih.gov For example, analysis of A549 cells treated with a pyrrole derivative showed a dose-dependent increase in the percentage of apoptotic cells. researchgate.net The results from such an experiment would typically be presented in a table summarizing the percentage of cells in each quadrant of a flow cytometry plot (live, early apoptotic, late apoptotic, necrotic).

Table 1: Representative Flow Cytometry Data for Cell Cycle Analysis of a Hypothetical Pyrrole Compound on A549 Cells

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)55.228.416.4
553.135.511.4
1045.842.112.1
2038.948.512.6

Structural Biology Approaches (e.g., X-ray Crystallography, NMR Spectroscopy of Compound-Target Complexes)

Structural biology techniques are essential for understanding the three-dimensional arrangement of a compound and how it interacts with its biological target at an atomic level.

X-ray Crystallography: This technique can determine the precise solid-state structure of a compound like this compound. For related heterocyclic sulfones, crystallographic studies have revealed key structural features, such as molecular conformation and intermolecular interactions. researchgate.netnih.govst-andrews.ac.ukmdpi.com For instance, the sulfonyl group is known to be a strong hydrogen bond acceptor, and crystal structures of related sulfones often show that the oxygen atoms of the SO2 group participate in hydrogen bonding, which can influence how the molecule packs in a crystal and how it might interact with a biological target. researchgate.netst-andrews.ac.ukmdpi.com The thiazine (B8601807) rings in some heterocyclic sulfones have been observed to adopt screw-boat or half-chair conformations. nih.govst-andrews.ac.ukmdpi.com Obtaining a crystal structure of the compound complexed with its protein target would provide invaluable information for understanding its mechanism of action and for guiding the design of more potent analogs.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of molecules in solution. mdpi.com For N-(4-tolyl)-1H-pyrrole, a related structure, ¹H NMR spectroscopy has been used to study its protonation behavior in different solvents. researchgate.net In the context of mechanistic studies, NMR is a powerful tool for investigating compound-target interactions. mdpi.comnih.gov Techniques like saturation transfer difference (STD)-NMR can identify which parts of a small molecule are in close contact with a protein, thereby mapping the binding epitope. nih.gov Furthermore, chemical shift perturbation (CSP) studies, where the NMR spectrum of a protein is monitored upon addition of the compound, can identify the amino acid residues involved in the binding interface. mdpi.com

Computational and In Silico Mechanistic Predictions (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational methods provide predictive insights into the binding modes and potential biological targets of novel compounds.

Molecular Docking: This in silico technique predicts the preferred orientation of a ligand when bound to a target protein. Numerous studies have employed molecular docking for various pyrrole and sulfone derivatives to rationalize their biological activities. For example, docking studies of polysubstituted pyrroles into the colchicine (B1669291) binding site of tubulin have identified key hydrophobic and hydrogen-bonding interactions that contribute to their anti-tubulin activity. nih.gov Similarly, a 1H-pyrrole-2,5-dione derivative with a sulfamoylphenyl group was docked into the active site of cyclooxygenase-2 (COX-2), revealing interactions that explain its inhibitory effect. koreascience.krresearchgate.net For a compound like this compound, a docking study would involve placing the molecule into the binding site of a hypothesized target. The ethylsulfonyl group would likely be predicted to act as a hydrogen bond acceptor, while the m-tolyl and pyrrole rings could engage in hydrophobic and π-stacking interactions with the protein's amino acid residues. nih.gov

Table 2: Representative Molecular Docking Results for a Hypothetical Pyrrole Sulfone Inhibitor

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Analog ACOX-2-9.8Arg120, Tyr355, Ser530
Analog BTubulin-8.5Cys241, Leu248, Ala316
Analog CPfDHFR-TS-10.2Asp54, Ile112, Phe116

Note: This table contains representative data from studies on analogous compounds, not this compound itself.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of a predicted ligand-protein complex over time. A study on novel pyrrolone derivatives targeting Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) used a 100-ns MD simulation to confirm that the designed inhibitor formed a stable complex with the protein, showing stronger binding affinity and greater stabilizing potential compared to the unbound protein. researchgate.net Such simulations provide insights into the flexibility of the binding pocket and the dynamic nature of the compound-target interaction.

Investigation of Mechanisms of Action Underlying Observed Biological Activities

The ultimate goal of mechanistic investigations is to connect the molecular interactions of a compound to its cellular effects. The biological activities of pyrrole-containing compounds are diverse, ranging from anticancer and anti-inflammatory to antimicrobial. nih.govnih.govresearchgate.net

The antiproliferative effects of many pyrrole derivatives are often attributed to their ability to induce apoptosis and cause cell cycle arrest. nih.govnih.gov The findings from flow cytometry (Section 4.2.3) directly support this mechanism. The computational and structural biology approaches (Sections 4.3 and 4.4) provide a molecular basis for these cellular outcomes. For instance, if docking studies suggest a compound binds to tubulin, its observed effect on cell cycle arrest (specifically at the G2/M phase) would be consistent with the known role of tubulin in mitotic spindle formation. nih.gov

Similarly, if a compound is shown to inhibit an enzyme like COX-2, its mechanism would be linked to the reduction of prostaglandin (B15479496) synthesis, which is relevant in inflammation and some cancers. researchgate.net The sulfonyl group is a common feature in selective COX-2 inhibitors. Therefore, the mechanism of action for this compound could plausibly involve the inhibition of a specific enzyme, leading to downstream effects on cellular signaling pathways that control cell cycle progression and apoptosis.

Drug Discovery and Development Considerations for Pyrrole Based Compounds

Preclinical Lead Optimization Strategies for Pyrrole (B145914) Derivatives

Lead optimization is an iterative process in drug discovery that aims to enhance the desirable properties of a promising lead compound to identify a preclinical candidate. creative-biostructure.comdanaher.com This phase focuses on improving potency, selectivity, and pharmacokinetic properties while minimizing toxicity. danaher.com For pyrrole derivatives, several strategies are employed to achieve these goals.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to the pyrrole scaffold influence biological activity. nih.gov By systematically altering substituents on the pyrrole ring and its appendages, chemists can identify key interactions with the biological target and refine the molecule's properties. For instance, in the development of pyrrolopyrimidine derivatives as disruptors of the perinucleolar compartment (PNC), a marker for metastatic cancer, exploration of the SAR led to the discovery of potent compounds with submicromolar activity. nih.gov

A critical aspect of lead optimization is the improvement of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. danaher.comnih.gov Early assessment of these parameters helps to reduce the high attrition rates in later stages of drug development. creative-biostructure.com For pyrrole-based compounds, modifications can be made to enhance solubility, improve metabolic stability, and reduce off-target toxicity. For example, replacing metabolically labile groups or introducing polar functionalities can significantly improve a compound's pharmacokinetic profile. nih.gov Computational tools are often used to predict ADMET properties, guiding the design of new analogs with a higher probability of success. nih.gov

The optimization process is a cyclical workflow involving design, synthesis, and testing. youtube.com Promising compounds identified through in vitro assays are then advanced to in vivo studies in animal models to evaluate their efficacy and safety. youtube.com This iterative feedback loop allows for the continuous refinement of the lead series until a candidate suitable for clinical development is identified. youtube.com

Optimization StrategyObjectiveExample Application for Pyrrole DerivativesOutcome
Structure-Activity Relationship (SAR) StudiesEnhance potency and selectivity.Systematic modification of substituents on a pyrrolopyrimidine core to identify key structural requirements for activity against the perinucleolar compartment (PNC). nih.govDiscovery of potent analogues with submicromolar activity and improved drug-like properties, leading to the identification of metarrestin. nih.gov
ADMET ProfilingImprove pharmacokinetic and safety profiles.In silico prediction of ADMET properties for novel pyrrole-fused pyrimidine (B1678525) derivatives to ensure good oral bioavailability and low toxicity. nih.govIdentification of lead compounds adhering to Lipinski's rule of five with acceptable pharmacokinetic properties. nih.gov
Metabolic Stability EnhancementReduce clearance and increase in vivo exposure.Replacement of metabolically susceptible moieties within a pyrrole scaffold with more stable chemical groups. nih.govIncreased resistance to oxidative metabolism and improved metabolic stability. nih.gov

Scaffold Hopping and Molecular Hybridization Approaches Based on 3-(Ethylsulfonyl)-2-(m-tolyl)-1H-pyrrole

Scaffold hopping and molecular hybridization are innovative strategies in drug design to discover novel compounds with improved properties. Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original biological activity. nih.gov This approach is particularly useful for escaping undesirable physicochemical properties or generating novel intellectual property. nih.gov For pyrrole-containing compounds, the pyrrole core, which can sometimes be associated with toxicity or metabolic instability, can be replaced with other five-membered heterocycles like benzimidazole (B57391), imidazole, or imidazopyridine. nih.gov Computational tools can be used to identify suitable replacement scaffolds that maintain the three-dimensional arrangement of key pharmacophoric features. nih.gov

Molecular hybridization involves combining structural fragments from two or more different molecules that are known to interact with a biological target. mdpi.com This strategy aims to create a new hybrid molecule with enhanced affinity and/or a modified activity profile. researchgate.net Based on the this compound structure, one could envision hybridizing the pyrrole core with fragments from known inhibitors of a specific target. For example, in the development of CSF1R inhibitors, fragments of the marketed drug Pexidartinib were merged with a pyrrolo[2,3-d]pyrimidine nucleus, leading to the discovery of a potent new inhibitor. mdpi.comresearchgate.net

These strategies allow for significant structural diversification and the exploration of new chemical space, which can lead to the identification of drug candidates with superior profiles compared to the original lead compound. nih.gov

Design StrategyDescriptionApplication Example with Pyrrole CorePotential Outcome
Scaffold HoppingReplacing the central chemical scaffold with a different one while preserving biological activity. nih.govReplacing a pyrrole core in a series of antitubercular agents with a benzimidazole scaffold to address cytotoxicity and metabolic instability. nih.govImproved metabolic profile, reduced toxicity, and novel intellectual property. nih.gov
Molecular HybridizationCombining structural features from different bioactive molecules into a single hybrid compound. mdpi.comMerging fragments of the CSF1R inhibitor Pexidartinib with a pyrrolo[2,3-d]pyrimidine scaffold. mdpi.comresearchgate.netEnhanced potency, improved cellular efficacy, and favorable ADME properties. mdpi.comresearchgate.net

Target Validation and Selection in Pyrrole-Based Drug Design

The identification and validation of a biological target are crucial first steps in any drug discovery program. nih.gov The pyrrole ring is a versatile scaffold found in drugs targeting a wide array of proteins, including enzymes, receptors, and ion channels. nih.govnih.gov The selection of a target for a new drug discovery campaign based on the this compound scaffold would depend on the therapeutic area of interest and the known biological activities of similar compounds.

Pyrrole-based compounds have shown activity against a variety of targets. nih.govnih.gov For example, pyrrolo[2,3-d]pyrimidines have been designed as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy. nih.gov Other pyrrole derivatives have been developed as inhibitors of kinases like FGFR4, Tie2/Tek, and TrkA. nih.gov In the field of infectious diseases, pyrrole-fused pyrimidines have been investigated as inhibitors of the InhA enzyme in Mycobacterium tuberculosis. nih.gov

Target validation involves confirming that modulation of the target's activity will have a therapeutic effect. This can be achieved through various experimental approaches, including genetic studies, RNA interference, and the use of tool compounds. Once a target is validated, high-throughput screening or structure-based design can be used to identify initial hits, which can then be optimized into lead compounds.

Drug/Compound ClassBiological TargetTherapeutic Area
AtorvastatinHMG-CoA reductaseCardiovascular (Hyperlipidemia) scitechnol.com
KetorolacCyclooxygenase (COX)Anti-inflammatory scitechnol.com
Pyrrolo[2,3-d]pyrimidinesVEGFR-2Oncology nih.gov
Pyrrole-fused pyrimidinesInhA enzymeInfectious Disease (Tuberculosis) nih.gov
Pyrrole Sulfonamide DerivativesH+/K+-ATPase (Proton Pump)Gastroenterology google.comgoogle.com

In Silico Screening and Virtual Ligand Design for Novel Pyrrole Derivatives

Computational methods, or in silico techniques, play an increasingly important role in modern drug discovery by accelerating the identification and design of new drug candidates. rsc.orgnih.gov For novel pyrrole derivatives, these methods can be applied at various stages of the discovery pipeline.

Virtual screening involves the computational screening of large libraries of compounds to identify molecules that are likely to bind to a specific biological target. This can be done through ligand-based methods, which search for molecules similar to known active compounds, or structure-based methods, which use the three-dimensional structure of the target protein to dock and score potential ligands. Molecular docking studies can predict the binding mode and affinity of pyrrole derivatives within the active site of a target, providing insights for the rational design of more potent inhibitors. nih.govmdpi.com

In silico tools are also used for de novo design, where new molecular structures are generated computationally to fit the binding site of a target. Furthermore, computational methods are extensively used to predict the ADMET properties of designed compounds, helping to prioritize which molecules to synthesize and test experimentally. nih.govrsc.org For example, studies on new pyrrole derivatives as monoamine oxidase inhibitors have used molecular docking to understand enzyme-inhibitor interactions and software to predict compliance with Lipinski's rule of five, which is an indicator of good oral bioavailability. nih.gov

In Silico TechniqueApplication in Pyrrole Drug DesignExampleOutcome
Molecular DockingPredicting the binding orientation and affinity of a ligand to a target protein. nih.govDocking of pyrrole derivatives into the active site of monoamine oxidase A (MAO-A) to understand binding interactions. nih.govRationalization of observed inhibitory activity and guidance for designing more potent inhibitors. nih.gov
Virtual ScreeningScreening large compound libraries to identify potential hits.Virtual screening of a chemical library to identify novel pyrrole-based inhibitors of a target enzyme.Identification of a small subset of promising compounds for experimental testing.
ADMET PredictionPredicting pharmacokinetic and toxicity properties. nih.govrsc.orgEvaluation of designed pyrrole-fused pyrimidine derivatives for compliance with Lipinski's rule of five and other pharmacokinetic parameters. nih.govPrioritization of compounds with favorable drug-like properties for synthesis. nih.gov
Molecular Dynamics SimulationsAnalyzing the stability of protein-ligand complexes. nih.govSimulation of the interaction between pyrrole-fused pyrimidine inhibitors and the InhA enzyme to assess complex stability. nih.govConfirmation of stable binding and potential for potent inhibition. nih.gov

Intellectual Property Landscape and Patent Analysis for Pyrrole Sulfonyl Derivatives

The intellectual property (IP) landscape provides valuable insights into the research and development trends for a particular class of compounds. A patent analysis for pyrrole sulfonyl derivatives reveals areas of active research, key players in the field, and the therapeutic applications being pursued.

Several patents have been filed for pyrrole sulfonyl derivatives, indicating a strong interest in this chemical class for therapeutic purposes. For example, patents WO2014075575A1 and WO2016119505A1 describe novel pyrrole sulfonamide and sulfonyl derivatives as potassium-competitive acid blockers (P-CABs). google.comgoogle.com These compounds are designed to inhibit gastric acid secretion and are intended for the treatment of conditions such as peptic ulcers, gastroesophageal reflux disease (GERD), and other acid-related disorders. google.comgoogle.com

The assignees of these patents are often pharmaceutical companies, highlighting the commercial interest in developing new drugs based on this scaffold. The patent claims typically cover a genus of compounds defined by a general chemical formula, specific examples of synthesized compounds, pharmaceutical compositions containing these compounds, and their use in treating specific medical conditions.

Analyzing the patent literature can help guide a new research program by identifying areas with less competition ("white space"), understanding the structural features that have already been claimed, and avoiding potential infringement issues. For a new program focused on this compound, a thorough patent search would be a critical initial step to establish freedom to operate and to identify novel and patentable chemical space.

Patent NumberTitleTherapeutic ApplicationKey Structural Motif
WO2014075575A1Pyrrole sulfonamide derivative, preparation method for same, and medical application thereof. google.comGastric acid secretion inhibitors (P-CABs). google.comPyrrole sulfonamide derivatives. google.com
WO2016119505A1Pyrrole sulfonyl derivative, and preparation method and medical use thereof. google.comGastric acid secretion inhibitors (P-CABs). google.comPyrrole sulfonyl derivatives. google.com
WO2011092505A1Preparation of pyrrole derivatives as S100 protein binding interaction inhibitors for the treatment of cancer and other diseases. herts.ac.ukInhibitors of S100 protein binding interactions for cancer treatment. herts.ac.ukSubstituted pyrrole derivatives. herts.ac.uk

Future Directions in the Research of 3 Ethylsulfonyl 2 M Tolyl 1h Pyrrole

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of pyrrole (B145914) derivatives has been a central theme in organic and medicinal chemistry. nih.gov Future research concerning 3-(Ethylsulfonyl)-2-(m-tolyl)-1H-pyrrole will likely focus on developing more efficient, cost-effective, and environmentally sustainable synthetic routes. While traditional methods have been effective, modern chemistry aims to align with the principles of green chemistry. nih.gov

Key areas of exploration will include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, increase yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods.

Multicomponent Reactions (MCRs): Designing a one-pot synthesis where multiple starting materials react to form the target compound can enhance efficiency by reducing the number of steps and purification processes required. scitechdaily.com

Catalysis: The use of novel catalysts, including nanocatalysts, could provide new pathways for synthesis with high selectivity and under milder reaction conditions. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to better scalability, safety, and consistency in the production of the target molecule.

Table 1: Comparison of Synthetic Methodologies for Pyrrole Derivatives

Methodology Traditional Approach Future Direction Advantages of Future Approach
Reaction Conditions Often requires harsh reagents, high temperatures, and long reaction times. Microwave-assisted synthesis, flow chemistry. Faster reaction rates, improved energy efficiency, better process control.
Environmental Impact Use of stoichiometric reagents and hazardous organic solvents. Green chemistry principles: use of greener solvents (e.g., water), renewable feedstocks, and catalytic methods. nih.gov Reduced waste, lower toxicity, and increased sustainability.
Efficiency Multi-step synthesis with intermediate isolation and purification. One-pot multicomponent reactions (MCRs). scitechdaily.com Higher atom economy, reduced operational complexity, and time savings.
Catalysis Use of conventional acid/base catalysts. Development of recyclable nanocatalysts or biocatalysts. researchgate.net Enhanced catalyst stability, reusability, and high selectivity.

Investigation of Additional Biological Activities and Mechanistic Pathways

Pyrrole-containing compounds are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. nih.govmdpi.com While the primary therapeutic target of this compound may be established, future research should aim to uncover a broader pharmacological profile. A comprehensive screening of the compound against various biological targets could reveal novel therapeutic applications.

Potential areas for investigation include:

Antiproliferative Activity: Screening against a panel of human cancer cell lines to determine potential anticancer effects. nih.gov Many pyrrole derivatives function as protein kinase inhibitors, a crucial class of anticancer drugs. mdpi.com

Antimicrobial Properties: Evaluating its efficacy against a range of pathogenic bacteria and fungi, especially drug-resistant strains, is a critical area of research given the global challenge of antimicrobial resistance. mdpi.com

Neuroprotective Effects: Investigating its potential to mitigate neurodegenerative processes by testing it in models of diseases like Alzheimer's or Parkinson's.

Enzyme Inhibition: Beyond its primary target, the compound could be screened against other clinically relevant enzymes, such as cholinesterases, which are targets for Alzheimer's disease therapy. nih.gov

Table 2: Potential Biological Activities for Future Investigation

Therapeutic Area Potential Targets Rationale Based on Pyrrole Scaffold
Oncology Protein Kinases (e.g., VEGFR, ERK1/2) Several approved anticancer drugs, such as Sunitinib and Ulixertinib, are pyrrole-based kinase inhibitors. mdpi.com
Infectious Diseases DNA Gyrase, Bacterial Cell Wall Synthesis Pyrrolamides are a known class of DNA gyrase inhibitors with antibacterial potential. mdpi.comnih.gov
Neurodegeneration Butyrylcholinesterase (BChE) Diaryl-pyrrole skeletons have shown selective inhibition of BChE, a target in Alzheimer's disease. nih.gov
Inflammatory Diseases Cyclooxygenase (COX) enzymes, Cytokines Diaryl-substituted heterocyclic compounds are a well-established class of anti-inflammatory agents.

Development of Advanced In Vitro and In Vivo Preclinical Models for Efficacy Assessment

The translation of preclinical findings to clinical success is a major hurdle in drug development, often due to the poor predictive power of traditional models. technologynetworks.com Future research on this compound must leverage advanced preclinical models that more accurately mimic human physiology. researchgate.net

This includes:

Three-Dimensional (3D) Cell Cultures: Moving from 2D monolayer cultures to 3D spheroids or organoids can provide a more realistic representation of the cellular microenvironment in human tissues.

Organ-on-a-Chip Technology: These microfluidic devices contain living cells in a system that simulates the activities and mechanics of human organs, offering a powerful platform for assessing efficacy and toxicity. researchgate.net

Humanized Animal Models: Utilizing animal models that have been genetically modified to express human genes or contain human cells or tissues can improve the prediction of a drug candidate's behavior in humans.

Table 3: Evolution of Preclinical Models for Efficacy Assessment

Model Type Traditional Approach Advanced Approach Key Advantage
In Vitro 2D cell line monolayers 3D organoids, spheroids More accurately represents cell-cell interactions and tissue architecture.
Ex Vivo Isolated tissue preparations Organ-on-a-chip systems researchgate.net Mimics human organ-level physiology and allows for multi-organ interaction studies.
In Vivo Standard rodent models Humanized mouse models, patient-derived xenografts (PDX) Provides a more relevant physiological and genetic context for studying human diseases. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyrrole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving predictive accuracy. nih.govnih.gov The application of these computational tools to the study of this compound can unlock new avenues of research.

Future applications include:

Predictive Modeling: Using ML algorithms to predict the physicochemical properties, biological activities, and potential toxicity of novel derivatives of the parent compound, thereby guiding synthetic efforts. nih.govastrazeneca.com

Virtual Screening: Employing AI-powered platforms to screen large virtual libraries of compounds against biological targets to identify derivatives with higher potency and selectivity.

De Novo Drug Design: Utilizing generative AI models to design entirely new molecules based on the this compound scaffold with optimized therapeutic properties. crimsonpublishers.com

Data Analysis: Applying ML to analyze complex biological data from high-throughput screening and 'omics' studies to elucidate mechanisms of action and identify biomarkers. astrazeneca.com

Table 4: Applications of AI/ML in the Drug Discovery Pipeline for Pyrrole Compounds

Discovery Stage AI/ML Application Specific Goal for this compound
Lead Identification Quantitative Structure-Activity Relationship (QSAR) Modeling Predict the activity of novel analogues to prioritize synthesis and testing. nih.gov
Lead Optimization Generative Adversarial Networks (GANs) Design new derivatives with improved potency, selectivity, and pharmacokinetic profiles. crimsonpublishers.com
Mechanism of Action Graph Neural Networks, Transfer Learning Analyze screening data to predict biological targets and identify potential off-target effects. astrazeneca.com
Preclinical Development Predictive Toxicity Modeling Forecast potential adverse effects based on chemical structure, reducing late-stage failures. nih.gov

Collaborative Research Opportunities and Translational Potential

Advancing the research of a specific compound like this compound from the laboratory to a potential clinical candidate requires a multidisciplinary and collaborative effort. Future success will depend on building bridges between different scientific fields.

Key opportunities include:

Academia-Industry Partnerships: Collaborations between academic researchers focused on fundamental discovery and pharmaceutical companies with expertise in drug development and commercialization can accelerate the translational process.

Consortia and Networks: Joining or forming research consortia focused on pyrrole chemistry or specific therapeutic areas can facilitate data sharing, leverage complementary expertise, and avoid redundant efforts.

Translational Research Hubs: Engaging with translational science centers can provide access to specialized resources, such as high-throughput screening facilities, advanced preclinical models, and expertise in navigating the regulatory landscape.

By systematically exploring new synthetic methods, investigating a wider range of biological activities with more predictive models, and integrating cutting-edge computational tools, the scientific community can significantly enhance the translational potential of this compound, paving the way for the development of novel and effective therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.